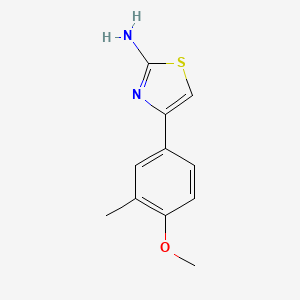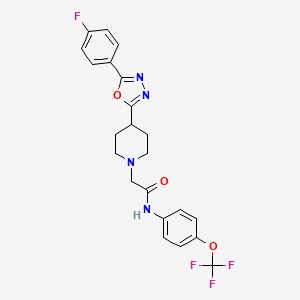![molecular formula C20H24N6OS2 B2805787 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 898624-46-9](/img/structure/B2805787.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C10H17N5OS and a molecular weight of 255.34 . It is a derivative of 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C10H17N5OS. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with an amino group and a cyclohexyl group. Additionally, the compound contains a thiol group and an acetamide group .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis of triazole derivatives that possess potent antimicrobial and antifungal properties. For instance, Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives showing significant in vitro antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds were synthesized with good yield and their structures were confirmed using IR, 1HNMR, and elemental analysis, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013). Similarly, Altıntop et al. (2011) investigated new triazole derivatives for their antimicrobial activities, identifying some compounds as potent derivatives against Candida species and pathogenic bacteria (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).
Anticancer Applications
Compounds with a similar backbone structure have been evaluated for their anticancer properties. Ostapiuk et al. (2015) synthesized acetamide derivatives evaluated against 60 cancer lines, finding several compounds with high selectivity towards melanoma and breast cancer. This research highlights the potential of such compounds in developing novel anticancer therapies (Ostapiuk, Matiychuk, & Obushak, 2015).
Antiviral Applications
In the context of antiviral research, Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, assessing their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. Some derivatives exhibited potential in reducing viral replication, signifying the relevance of these compounds in antiviral drug development (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS2/c1-13-7-9-14(10-8-13)16-11-28-19(22-16)23-17(27)12-29-20-25-24-18(26(20)21)15-5-3-2-4-6-15/h7-11,15H,2-6,12,21H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOOXDRCPADLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
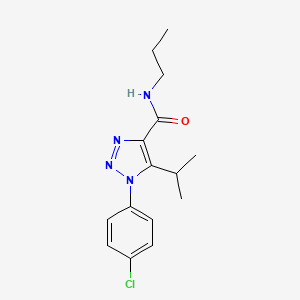
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2805706.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)
![N-(2,4-difluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2805710.png)
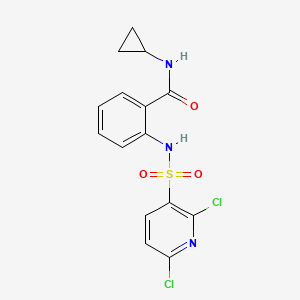
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2805712.png)
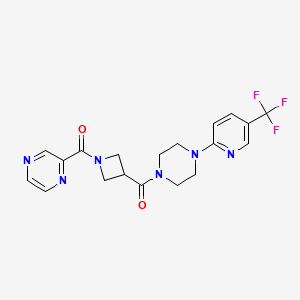
![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2805716.png)
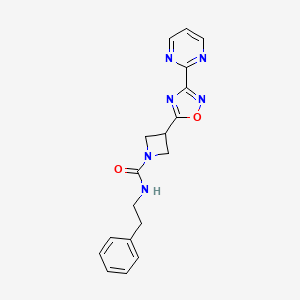
![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B2805718.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2805719.png)
